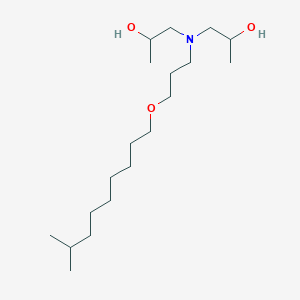
2-Propanol, 1,1'-((3-(isodecyloxy)propyl)imino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- is a chemical compound with a complex structure that includes a propanol backbone and an imino group linked to an isodecyloxypropyl chain
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The process includes the following steps :
- Adding N,N-dimethyl-1,3-propylenediamine to a high-pressure reactor.
- Filling the reactor with nitrogen to replace the air and maintain a pressure of 0.1-1.0 MPa.
- Raising the temperature to 60-80°C while continuously stirring.
- Pumping propylene oxide into the reactor over 1-5 hours.
- Increasing the temperature to 80-100°C and maintaining it for 1-5 hours.
- Reducing the temperature to normal and releasing the pressure.
- Discharging and rectifying the product to obtain the final compound.
Analyse Chemischer Reaktionen
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- has several scientific research applications :
Chemistry: Used as a blowing catalyst for low-density polyurethane foams.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of various industrial materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- can be compared with other similar compounds, such as :
- 1,1’-((3-(dimethylamino)propyl)imino)bis-2-propanol
- 1,1’-((3-(naphthalen-1-yloxy)propan-2-ol)imino)bis-2-propanol
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 2-Propanol, 1,1’-((3-(isodecyloxy)propyl)imino)bis- lies in its isodecyloxypropyl chain, which imparts distinct chemical and physical characteristics.
Eigenschaften
CAS-Nummer |
71686-26-5 |
|---|---|
Molekularformel |
C19H41NO3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-[2-hydroxypropyl-[3-(8-methylnonoxy)propyl]amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO3/c1-17(2)11-8-6-5-7-9-13-23-14-10-12-20(15-18(3)21)16-19(4)22/h17-19,21-22H,5-16H2,1-4H3 |
InChI-Schlüssel |
UDRSJJUQIYESII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOCCCN(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




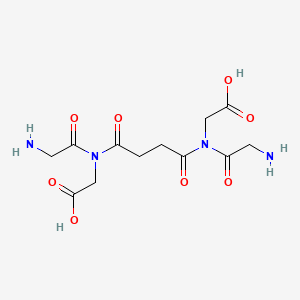
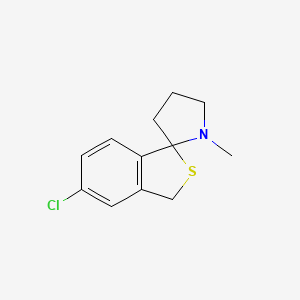


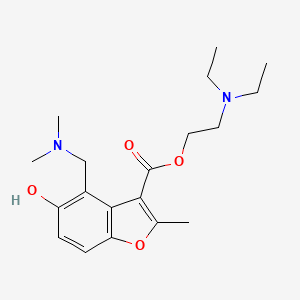



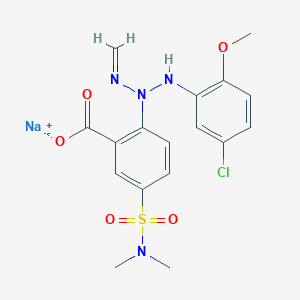
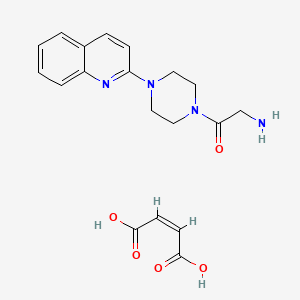

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
